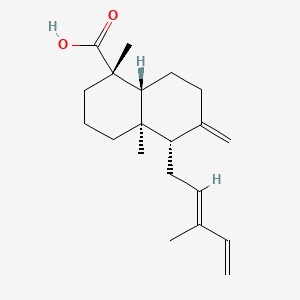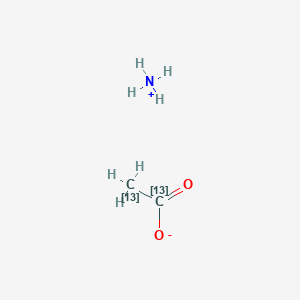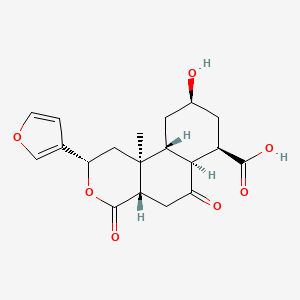
Kommuninsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-Communic acid: is a diterpenoid compound with a labdane skeleton, characterized by three double bonds and a carboxyl group at position 19. It is predominantly found in various plant species, especially conifers, and is most abundant in the genus Juniperus (family Cupressaceae) . This compound has been studied for its diverse biological activities, including antibacterial, antitumoral, hypolipidemic, and smooth muscle relaxing properties .
Wissenschaftliche Forschungsanwendungen
Trans-Communic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It has been found to exhibit various biological activities, suggesting that it interacts with multiple targets .
Mode of Action
Its diverse biological activities, including antibacterial, antitumoral, hypolipidemic, and smooth muscle relaxing effects, suggest that it interacts with multiple cellular targets .
Biochemical Pathways
Given its broad range of biological activities, it is likely that communic acid interacts with various biochemical pathways .
Result of Action
Communic Acid has been reported to exhibit several biological activities, including antibacterial, antitumoral, hypolipidemic, and smooth muscle relaxing effects
Action Environment
As a natural compound found in various plant species, it is likely that environmental factors such as temperature, ph, and light could potentially influence its stability and activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trans-Communic acid can be synthesized through various chemical routes. One common method involves the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the labdane skeleton, followed by oxidation and functionalization to introduce the carboxyl group and double bonds . The reaction conditions typically involve the use of strong acids or bases, oxidizing agents, and specific catalysts to control the stereochemistry and regioselectivity of the reactions .
Industrial Production Methods: Industrial production of trans-Communic acid often relies on the extraction from natural sources, such as the leaves and bark of Juniperus species . The extraction process involves solvent extraction, followed by purification using techniques like column chromatography and recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-Communic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 6β-hydroxy-trans-Communic acid.
Reduction: Reduction reactions can convert trans-Communic acid to its corresponding alcohol, trans-Communol.
Substitution: The carboxyl group can participate in esterification and amidation reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products:
Oxidation: 6β-hydroxy-trans-Communic acid.
Reduction: Trans-Communol.
Substitution: Various esters and amides.
Vergleich Mit ähnlichen Verbindungen
Trans-Communic acid is unique among communic acids due to its specific stereochemistry and biological activities. Similar compounds include:
Cis-Communic acid: The Z isomer of trans-Communic acid with different stereochemistry.
Mirceo Communic acid:
4-epi-trans-Communic acid: A C4 epimer of trans-Communic acid.
Ent-trans-Communic acid: The (−) enantiomer of trans-Communic acid.
Trans-Communic acid stands out due to its higher abundance in nature and its diverse range of biological activities .
Eigenschaften
CAS-Nummer |
2761-77-5 |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/t16-,17+,19+,20-/m0/s1 |
InChI-Schlüssel |
YGBZFOQXPOGACY-CUDHKJQZSA-N |
Isomerische SMILES |
CC(=CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)C=C |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C |
Kanonische SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B1151916.png)

![sodium;(3R,5S)-7-[4-(4-fluorophenyl)-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-6-[(2S)-1-hydroxypropan-2-yl]pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1151921.png)
![(9S)-9-(1,2-dihydroxyethyl)-7-[(2R,4S,5R)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1151922.png)
